LogP-Driven Permeability Differentiation: Free Acid vs. Ethyl Ester Analog
The free carboxylic acid form (target compound) displays a calculated LogP of 3.46 [1], whereas the corresponding ethyl ester analog (Hit2Lead #7113317) exhibits a LogP of 4.73 . This difference of >1.2 log units translates to an approximately 16-fold higher predicted partition coefficient for the ester, indicating that the target acid will have markedly higher aqueous solubility and potentially lower passive membrane permeability compared to the ester prodrug form. For procurement decisions, this means the free acid is the appropriate form for direct in vitro target engagement studies at physiological pH, while the ester may be more suitable for cell-based assays requiring enhanced membrane penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.46 (computed) |
| Comparator Or Baseline | Ethyl ester analog (Hit2Lead #7113317): LogP = 4.73 (computed) |
| Quantified Difference | ΔLogP = -1.27 |
| Conditions | Computed LogP (method not specified); compared across databases |
Why This Matters
A difference of >1 log unit in LogP directly impacts aqueous solubility, membrane permeability, and plasma protein binding, making selection between free acid and ester forms critical for assay design.
- [1] ChemBase. 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid. ChemBase ID: 191265. http://www.chembase.cn/molecule-191265.html (accessed 2026-04-30). View Source
